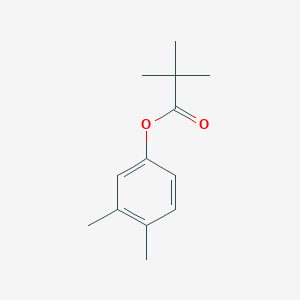

3,4-dimethylphenyl pivalate

説明

Synthesis Analysis

3,4-Dimethylphenyl pivalate synthesis involves multiple steps, including the use of specific catalysts and conditions to ensure efficient production. For instance, the synthesis of similar compounds involves the catalytic action of palladium in conjunction with pivalic acid, highlighting the critical role of catalysts and acid mediators in achieving high yields and selectivity during the functionalization of carbon-hydrogen bonds (Lafrance & Fagnou, 2006).

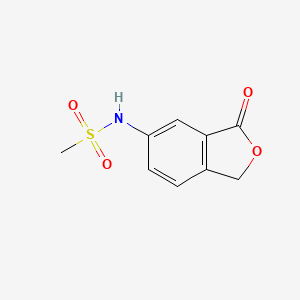

Molecular Structure Analysis

The molecular structure of 3,4-dimethylphenyl pivalate and related compounds can be elucidated using X-ray diffraction and spectroscopic methods. Studies on compounds with similar structures, such as bismuth(III) 2,2-dimethylpropanoate, reveal the coordination environment and molecular geometry, providing insights into the steric and electronic effects influencing the reactivity and properties of these molecules (Troyanov & Pisarevsky, 1993).

Chemical Reactions and Properties

The chemical reactivity of 3,4-dimethylphenyl pivalate encompasses its involvement in various reactions, including cyclopalladation, which enables the functionalization of non-activated carbon-hydrogen bonds, demonstrating the potential for complex transformations and synthesis of derivatives (Balavoine & Clinet, 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in determining the applications and handling of 3,4-dimethylphenyl pivalate. Investigations into related compounds provide valuable data on these properties, aiding in the comprehension of how structural variations impact physical characteristics.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different reagents, are vital for understanding the behavior of 3,4-dimethylphenyl pivalate in various chemical contexts. The synthesis and characterization of compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide offer insights into the influence of substituents on chemical properties and reactivity patterns, elucidating the compound's potential interactions and stability (Saeed et al., 2022).

科学的研究の応用

Infrared Study in Hydrogenation Processes

3,4-Dimethylphenyl pivalate has been studied in the context of hydrogenation of carboxylic acids. A study by Ding et al. (1993) on the selective hydrogenation of pivalic acid to 2,2-dimethylpropanal, using infrared spectroscopy, provides insights into the reaction mechanisms and intermediate species formation during the process (Ding et al., 1993).

Structural Analysis in Chemistry

The molecular structure of compounds related to 3,4-dimethylphenyl pivalate, such as bismuth(III) 2,2-dimethylpropanoate, has been elucidated using X-ray crystallography. Troyanov and Pisarevsky (1993) detailed the structure of these compounds, highlighting the importance of structural analysis in understanding chemical properties (Troyanov & Pisarevsky, 1993).

Synthesis and Characterization of Heterodinuclear Lanthanide Pivalates

Research by Fomina et al. (2013) on the synthesis of new heterodinuclear lanthanide pivalates (including 3,4-dimethylphenyl pivalate) demonstrates the compound's role in the creation of complex molecules with specific luminescent properties. This research is crucial for developing materials with potential applications in fields like photonics and molecular electronics (Fomina et al., 2013).

Electronic Structure Studies

Electronic structure calculations of dinuclear rhenium(III) carboxylate complexes, involving compounds like 3,4-dimethylphenyl pivalate, provide essential insights into the electronic transitions and spectral properties of these materials. This research, as conducted by Shaw et al. (2022), is vital for understanding the electronic properties of complex molecules (Shaw et al., 2022).

Activation and Functionalization Studies

Balavoine and Clinet (1990) explored the activation and functionalization of pivalic acid, a compound related to 3,4-dimethylphenyl pivalate. This research is significant in the field of organic chemistry, particularly in the development of new synthetic routes for tertiary carboxylic acids (Balavoine & Clinet, 1990).

Magnetic Properties in Polynuclear Copper(II) Complexes

In the study of polynuclear Cu(II) complexes containing derivatives of 1,2,4-triazole and pivalate ligands, Zhou et al. (2005) demonstrated the use of 3,4-dimethylphenyl pivalate in synthesizing complex compounds with unique magnetic properties. This research contributes to the understanding of magnetic interactions in molecular systems (Zhou et al., 2005).

Biodegradation of Quaternary Carbon Compounds

Jacoby et al. (2022) focused on the biodegradation of quaternary carbon compounds like pivalate, highlighting the environmental relevance of understanding how these compounds break down in nature. This research is crucial for addressing environmental persistence and degradation pathways of such compounds (Jacoby et al., 2022).

特性

IUPAC Name |

(3,4-dimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-6-7-11(8-10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEUONABFJIQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylphenyl 2,2-dimethylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5645194.png)

![1-(2-methylphenyl)-3-[2-(methylthio)ethyl]-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5645201.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5645203.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5645213.png)

![5-propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5645229.png)

![(2-fluoro-4-methylphenyl)[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]acetic acid](/img/structure/B5645239.png)

![1-(3,4-dimethoxyphenyl)-2-[1-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5645243.png)

![(3S*,4R*)-1-[(3-fluorophenyl)acetyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5645251.png)

![2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5645254.png)

![5-{2-[(4-methylphenoxy)methyl]-3-furoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645275.png)